molecular formula C19H30O B167683 5alpha-Androstan-11-one CAS No. 1755-32-4

5alpha-Androstan-11-one

Cat. No. B167683
CAS RN: 1755-32-4
M. Wt: 274.4 g/mol
InChI Key: GOOSOVWIJWBUIH-VHBIRMJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstan-11-one, also known as 11-Ketotestosterone, is a steroid hormone that is naturally produced in the body. It is a derivative of testosterone and is primarily found in fish and reptiles. The chemical structure of 5alpha-Androstan-11-one is similar to that of testosterone, but it has a ketone group at the 11th position. This small structural difference gives 5alpha-Androstan-11-one unique properties that make it a valuable tool in scientific research.

Mechanism Of Action

The mechanism of action of 5alpha-Androstan-11-one involves its binding to the androgen receptor in cells. This binding activates the androgen receptor, which then regulates gene expression in the cell. The androgen receptor is involved in the development and maintenance of male sexual characteristics, as well as the regulation of various physiological processes in the body.

Biochemical And Physiological Effects

5alpha-Androstan-11-one has a range of biochemical and physiological effects in the body. It is involved in the development and maintenance of male sexual characteristics, such as the growth of facial hair and the deepening of the voice. It also plays a role in the regulation of muscle mass and bone density. In addition, 5alpha-Androstan-11-one has been shown to have neuroprotective effects in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 5alpha-Androstan-11-one in lab experiments is its potency as an androgen receptor agonist. This property allows researchers to study androgen receptor signaling pathways and the development of new drugs that target the androgen receptor. However, one limitation of using 5alpha-Androstan-11-one is its limited solubility in water. This can make it difficult to use in certain experiments and may require the use of solvents or other additives.

Future Directions

There are several future directions for research involving 5alpha-Androstan-11-one. One area of interest is the development of new drugs that target the androgen receptor for the treatment of various diseases, such as prostate cancer. Another area of interest is the study of androgen receptor signaling pathways in the brain and the potential for 5alpha-Androstan-11-one to have therapeutic effects in neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5alpha-Androstan-11-one in the body.

Synthesis Methods

5alpha-Androstan-11-one can be synthesized in the laboratory using various methods. One common method involves the oxidation of testosterone with potassium permanganate. Another method involves the reduction of 11-ketoandrostenedione with sodium borohydride. These methods yield pure 5alpha-Androstan-11-one that can be used in scientific research.

Scientific Research Applications

5alpha-Androstan-11-one has a wide range of applications in scientific research. It is commonly used as a reference standard in the analysis of steroids in biological samples. It is also used in the development of new drugs for the treatment of various diseases. 5alpha-Androstan-11-one is a potent androgen receptor agonist, which means that it can activate the androgen receptor in cells. This property makes it useful in the study of androgen receptor signaling pathways and the development of new drugs that target the androgen receptor.

properties

CAS RN

1755-32-4

Product Name

5alpha-Androstan-11-one

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C19H30O/c1-18-10-5-7-15(18)14-9-8-13-6-3-4-11-19(13,2)17(14)16(20)12-18/h13-15,17H,3-12H2,1-2H3/t13-,14+,15+,17-,18+,19+/m1/s1

InChI Key

GOOSOVWIJWBUIH-VHBIRMJSSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3C(=O)C2)C

SMILES

CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C

Origin of Product

United States

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